(S)-2-Amino-2-(3-chloro-2-methylphenyl)ethanol
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Overview
Description
(S)-2-Amino-2-(3-chloro-2-methylphenyl)ethanol is a chiral compound with significant applications in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorinated aromatic ring, making it a versatile molecule in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3-chloro-2-methylphenyl)ethanol typically involves the reaction of 3-chloro-2-methylbenzaldehyde with a suitable amine source under reductive amination conditions. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in the presence of a chiral catalyst to ensure the formation of the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of chiral catalysts and advanced purification techniques, such as chiral chromatography, ensures the production of enantiomerically pure this compound.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(3-chloro-2-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
Oxidation: Formation of 3-chloro-2-methylbenzaldehyde or 3-chloro-2-methylbenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
(S)-2-Amino-2-(3-chloro-2-methylphenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3-chloro-2-methylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(3-chloro-2-methylphenyl)ethanol: The enantiomer of the compound with different biological activity.
3-Chloro-2-methylbenzylamine: Lacks the hydroxyl group, resulting in different reactivity and applications.
2-Amino-2-(3-chloro-2-methylphenyl)propanol: Contains an additional methyl group, altering its chemical properties.
Uniqueness
(S)-2-Amino-2-(3-chloro-2-methylphenyl)ethanol is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which provide versatility in chemical reactions and potential for selective biological interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H12ClNO |
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Molecular Weight |
185.65 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-chloro-2-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO/c1-6-7(9(11)5-12)3-2-4-8(6)10/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |
InChI Key |
ZQCGFWIZQFSNOY-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)[C@@H](CO)N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(CO)N |
Origin of Product |
United States |
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